

Application Notes and Protocols for 3-Methoxybut-1-yne in Pharmaceutical Synthesis

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Compound of Interest

Compound Name: 3-Methoxybut-1-yne

Cat. No.: B1653657

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Introduction

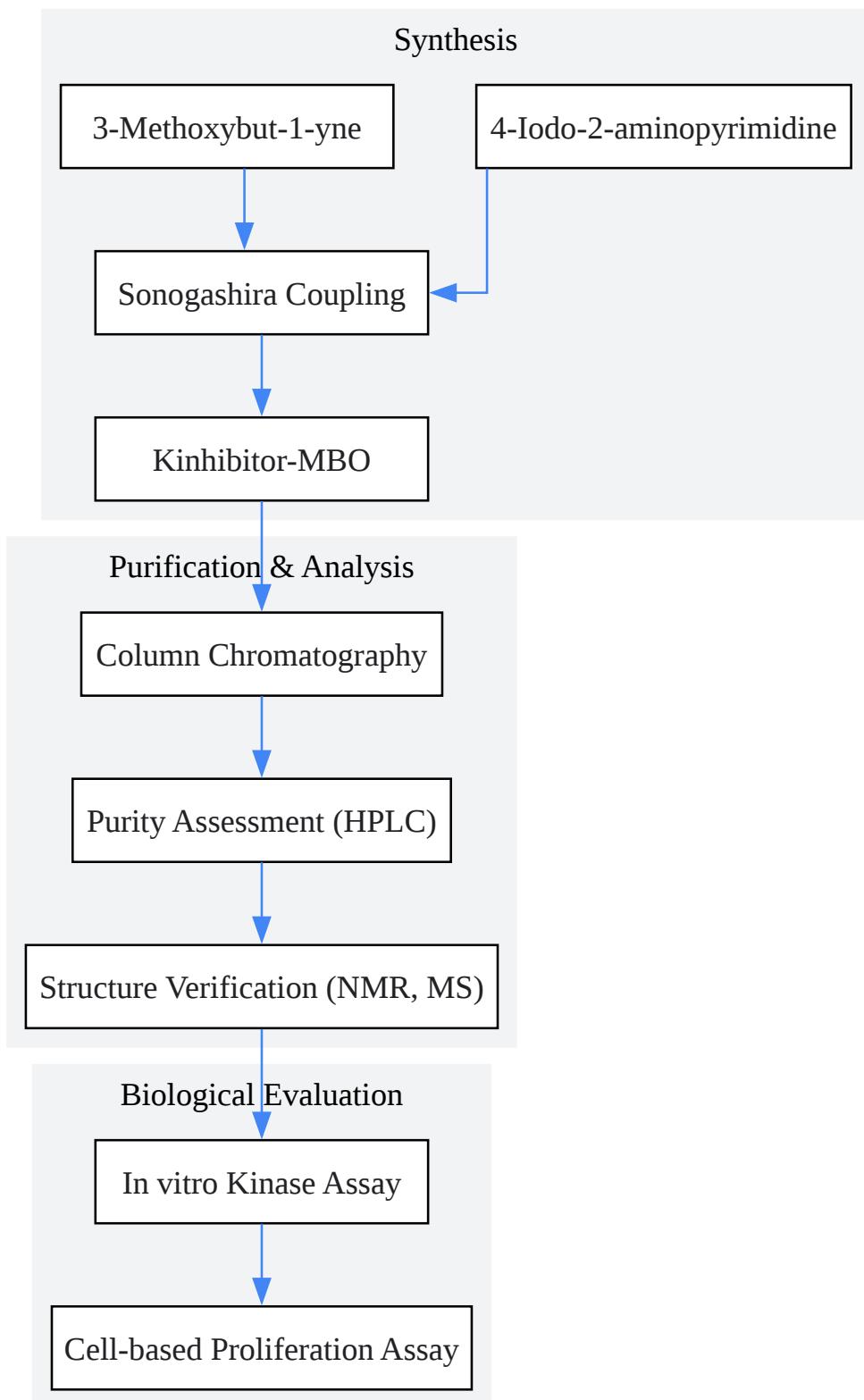
3-Methoxybut-1-yne is a versatile and reactive building block with significant potential in the synthesis of complex pharmaceutical compounds. Its terminal alkyne functionality allows for participation in a variety of carbon-carbon bond-forming reactions, such as Sonogashira, Suzuki, and Stille couplings, as well as click chemistry. The methoxy group provides a handle for further functionalization and can influence the pharmacokinetic properties of the final molecule. This document provides detailed application notes and protocols for the use of **3-methoxybut-1-yne** as a precursor in the synthesis of a hypothetical kinase inhibitor, "Kinhibitor-MBO," for illustrative purposes.

Hypothetical Application: Synthesis of a Novel Kinase Inhibitor

In this hypothetical application, **3-methoxybut-1-yne** is utilized as a key precursor in the synthesis of "Kinhibitor-MBO," a fictional inhibitor of the "Fictional Kinase 1" (FK1) enzyme, which is implicated in a hypothetical cancer signaling pathway. The synthesis involves a Sonogashira coupling reaction between **3-methoxybut-1-yne** and a substituted iodopyrimidine core.

Experimental Workflow

The overall workflow for the synthesis and evaluation of Kinhibitor-MBO is depicted below.



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Caption: Synthetic and evaluative workflow for Kinhibitor-MBO.

Experimental Protocol: Sonogashira Coupling for Kinhibitor-MBO Synthesis

This protocol details the synthesis of Kinhibitor-MBO from **3-methoxybut-1-yne** and 4-iodo-2-aminopyrimidine.

Materials:

- **3-Methoxybut-1-yne** (98% purity)
- 4-Iodo-2-aminopyrimidine
- Bis(triphenylphosphine)palladium(II) dichloride ($\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$)
- Copper(I) iodide (CuI)
- Triethylamine (TEA), anhydrous
- Tetrahydrofuran (THF), anhydrous
- Ethyl acetate
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Silica gel for column chromatography

Procedure:

- To a dry 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add 4-iodo-2-aminopyrimidine (1.0 eq), $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$ (0.03 eq), and CuI (0.06 eq).

- Add anhydrous THF (20 mL) and anhydrous TEA (3.0 eq). Stir the mixture at room temperature for 10 minutes.
- Add **3-methoxybut-1-yne** (1.2 eq) dropwise to the reaction mixture.
- Heat the reaction to 60°C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.
- Concentrate the filtrate under reduced pressure.
- Redissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
- Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the pure Kinhibitor-MBO.

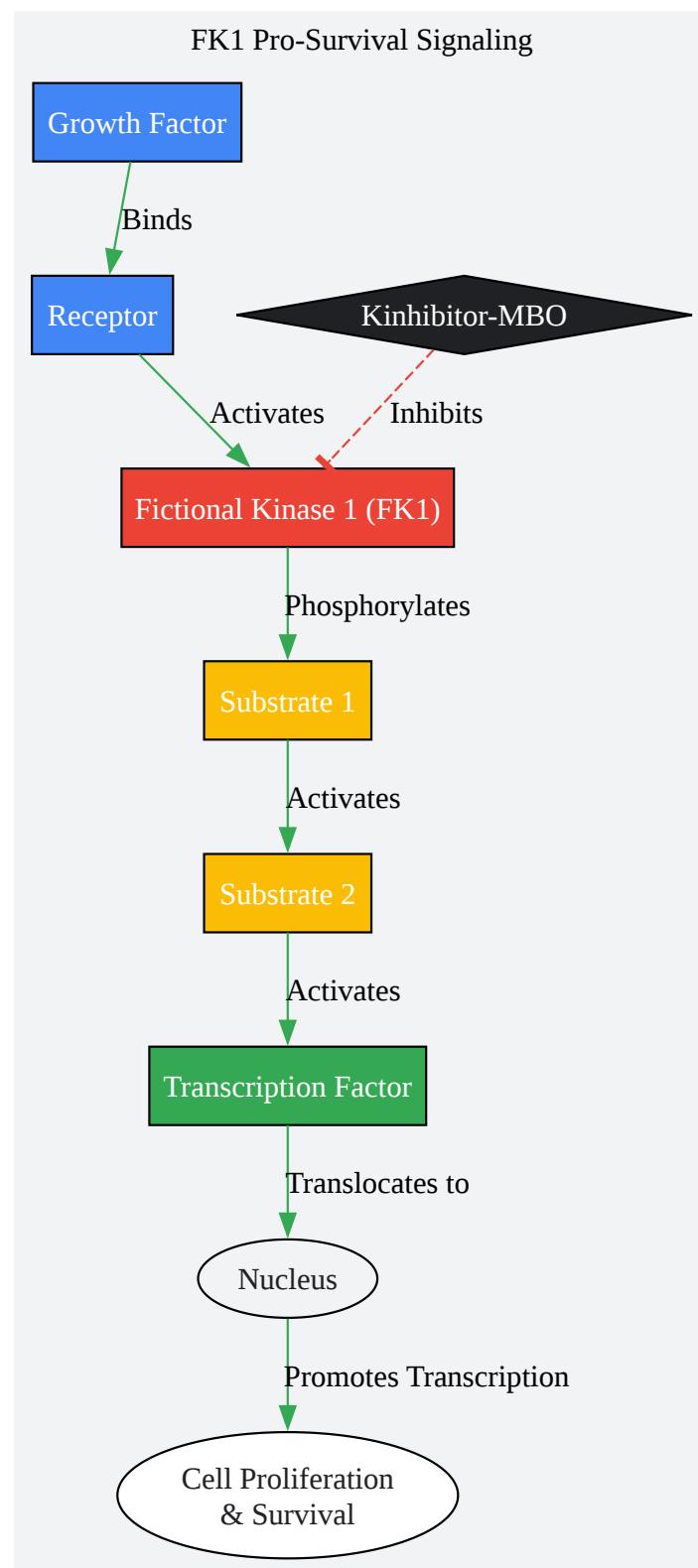
Data Presentation: Synthesis of Kinhibitor-MBO

The following table summarizes the quantitative data obtained from the synthesis and purification of Kinhibitor-MBO.

Parameter	Value
Yield	85%
Purity (HPLC)	>99%
¹ H NMR (400 MHz, CDCl ₃)	δ 7.95 (d, J=5.2 Hz, 1H), 6.50 (d, J=5.2 Hz, 1H), 5.10 (s, 2H), 4.20 (q, J=6.8 Hz, 1H), 3.45 (s, 3H), 1.40 (d, J=6.8 Hz, 3H)
¹³ C NMR (101 MHz, CDCl ₃)	δ 162.5, 158.0, 150.1, 110.2, 92.5, 80.1, 65.4, 56.8, 22.3
Mass Spectrometry (ESI)	m/z calculated for C ₉ H ₁₁ N ₃ O [M+H] ⁺ : 178.0924; found: 178.0926

Hypothetical Signaling Pathway of FK1

Kinhibitor-MBO is designed to inhibit the "Fictional Kinase 1" (FK1), a key enzyme in a hypothetical pro-survival signaling pathway in cancer cells. The diagram below illustrates this pathway.



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Caption: Hypothetical FK1 signaling pathway and the inhibitory action of Kinhibitor-MBO.

Conclusion

3-Methoxybut-1-yne serves as a valuable and versatile precursor for the synthesis of complex, biologically active molecules. The illustrative synthesis of "Kinhibitor-MBO" highlights its utility in introducing a key structural motif through robust and high-yielding Sonogashira coupling. The methodologies and data presented provide a framework for researchers to explore the potential of **3-methoxybut-1-yne** in their own drug discovery and development programs.

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